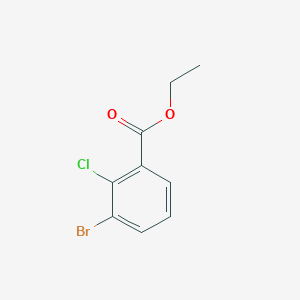

Ethyl 3-bromo-2-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSBPVGYUMGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 3-bromo-2-chlorobenzoate

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-bromo-2-chlorobenzoate

This compound is a halogenated aromatic ester that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility is anchored in the distinct electronic environment of the benzene ring, which is substituted with three key functional groups: an activating ethyl ester and two deactivating, ortho- and meta-positioned halogens (chlorine and bromine). This specific arrangement provides a platform for regioselective transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced chemical properties of this compound is paramount for leveraging its synthetic potential to construct novel pharmaceutical agents, agrochemicals, and specialty polymers.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and field-proven insights.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic characteristics is the foundation of its effective application in research and development. These properties dictate the conditions required for its storage, handling, and reaction, as well as the analytical methods for its identification and quality control.

Core Chemical and Physical Properties

The fundamental properties of this compound and its parent carboxylic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 1261791-50-7 | [3] |

| Molecular Formula | C₉H₈BrClO₂ | [3] |

| Molecular Weight | 263.52 g/mol | [3] |

| Appearance | Off-white to light yellow solid/liquid | [4][5] |

| Parent Acid M.P. | 168-169 °C (for 3-bromo-2-chlorobenzoic acid) | [5] |

| Parent Acid Boiling Point | 336.3±27.0 °C (Predicted, for 3-bromo-2-chlorobenzoic acid) | [5] |

| Parent Acid Density | 1.809±0.06 g/cm³ (Predicted, for 3-bromo-2-chlorobenzoic acid) | [5] |

| Solubility | Readily soluble in organic solvents (e.g., ethanol, dichloromethane) | [1] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The following data describe the expected spectral characteristics for this compound, which are essential for reaction monitoring and final product characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Group: A characteristic triplet signal for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), arising from spin-spin coupling.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet pattern in the aromatic region of the spectrum, with their chemical shifts influenced by the anisotropic and electronic effects of the bromo, chloro, and ester substituents.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region typical for an ester carbonyl group.

-

Aromatic Carbons: Six distinct signals corresponding to the six carbons of the benzene ring. The carbons directly attached to the halogens (C-Br and C-Cl) will be significantly shifted.

-

Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

-

C-O Stretches: Absorption bands corresponding to the stretching vibrations of the C-O single bonds of the ester.

-

Aromatic C=C and C-H Stretches: Multiple bands in the aromatic region.

-

C-Cl and C-Br Stretches: Absorptions in the fingerprint region, confirming the presence of the halogen substituents.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a distinctive molecular ion (M⁺) peak cluster. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic M, M+2, M+4, and M+6 isotopic pattern, providing definitive evidence of the elemental composition.

-

Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of this compound is defined by its preparation method and the reactivity of its functional groups. The interplay between the ester and the di-halogenated aromatic ring allows for a diverse range of chemical transformations.

Synthesis Protocol: Fischer-Speier Esterification

The most direct and common method for preparing this compound is the Fischer-Speier esterification of its parent acid, 3-bromo-2-chlorobenzoic acid. This acid-catalyzed reaction with ethanol is a robust and scalable process.

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

-

Excess Ethanol: Using ethanol as the solvent drives the reaction equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-2-chlorobenzoic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add an excess of absolute ethanol (serving as both reactant and solvent) followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Fischer-Speier Esterification Workflow.

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key domains: the ester functional group and the di-halogenated aromatic ring.

-

Ester Group Transformations: The ethyl ester moiety can undergo standard transformations such as:

-

Hydrolysis (Saponification): Reaction with a base (e.g., NaOH) followed by acidification to revert to the parent 3-bromo-2-chlorobenzoic acid.

-

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding (3-bromo-2-chlorophenyl)methanol.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst to form a new ester.

-

-

Aromatic Ring Cross-Coupling Reactions: The true synthetic power of this molecule lies in the differential reactivity of its two halogen atoms in transition-metal-catalyzed cross-coupling reactions.

-

Expertise & Causality: The Carbon-Bromine (C-Br) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the C-Br bond far more susceptible to oxidative addition by a low-valent transition metal catalyst (e.g., Palladium(0) or Nickel(0)). This inherent reactivity difference allows for selective functionalization at the C3 position (bromine) while leaving the C2 position (chlorine) intact for a subsequent, often more forcing, coupling reaction. This stepwise, regioselective approach is a cornerstone of modern synthetic strategy.

-

Key Reactions: It is an excellent substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds.[6] This capability is crucial for building the complex scaffolds of many pharmaceutical compounds.

-

Caption: Key Reactivity Pathways of the Substrate.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The safety profile is informed by data from its parent acid and structurally related compounds.

-

Hazard Identification:

-

The parent acid, 3-bromo-2-chlorobenzoic acid, is classified as harmful if swallowed.[7]

-

Structurally similar compounds, like mthis compound and ethyl 5-bromo-2-chlorobenzoate, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

-

Based on this data, this compound should be handled as a hazardous substance.

-

-

Precautionary Measures (Self-Validating Protocol):

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The parent acid is noted to be sensitive to light and should be stored in the dark.[1]

-

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated synthetic tool. Its value is derived from the predictable and differential reactivity of its functional groups. The ester handle allows for straightforward modifications, while the ortho-chloro and meta-bromo substituents provide two distinct levers for advanced cross-coupling strategies. For the medicinal chemist and materials scientist, a thorough grasp of these properties—from its spectroscopic signature to the nuanced mechanics of its reactivity—is essential for designing efficient, innovative, and successful synthetic routes to the next generation of high-value molecules.

References

-

ChemBK. 3-bromo-2-chlorobenzoic acid. [Link]

- Google Patents.CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

PubChem. Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488. [Link]

-

PubChem. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124. [Link]

-

PubChem. Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749. [Link]

- Google Patents.CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.

-

American Chemical Society. Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Insights. [Link]

-

PubChem. Mthis compound | C8H6BrClO2 | CID 67516858. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. 1261791-50-7|this compound|BLD Pharm [bldpharm.com]

- 4. ethyl 3-bromo-5-chlorobenzoate | 1095274-55-7 [m.chemicalbook.com]

- 5. 3-BROMO-2-CHLOROBENZOIC ACID CAS#: 56961-27-4 [m.chemicalbook.com]

- 6. ETHYL 3-BROMOBENZOATE | 24398-88-7 [chemicalbook.com]

- 7. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mthis compound | C8H6BrClO2 | CID 67516858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Ethyl 3-bromo-2-chlorobenzoate

CAS Number: 1261791-50-7 Parent Acid CAS: 56961-27-4 Version: 2.1 (Technical Release)

Executive Summary: The Orthogonal Scaffold

In the landscape of medicinal chemistry, Ethyl 3-bromo-2-chlorobenzoate represents a high-value "orthogonal scaffold." Its utility stems not merely from its structural rigidity, but from the distinct reactivity profiles of its two halogen substituents.

For drug development professionals, this molecule offers a strategic entry point into bi-functionalization . The significant reactivity gap between the aryl bromide (C3) and the aryl chloride (C2) allows for sequential, controlled cross-coupling reactions—enabling the rapid synthesis of complex biaryl and heterobiaryl systems common in kinase inhibitors and antiviral agents.

This guide details the physicochemical profile, synthesis protocols, and the mechanistic logic for exploiting this scaffold in high-throughput lead optimization.

Physicochemical Identity & Datasheet

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1261791-50-7 |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.51 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~300°C (Predicted at 760 mmHg) |

| Density | ~1.5 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| Key Functionality | Orthogonal Halogenation (Br > Cl), Ester Electrophile |

Synthetic Pathway: Acid-to-Ester Conversion

While the ethyl ester is commercially available, in-house synthesis from the more stable parent acid (3-bromo-2-chlorobenzoic acid , CAS 56961-27-4) is often preferred to ensure freshness and purity, particularly to avoid hydrolysis products that interfere with organometallic catalysts.

Protocol: Fischer Esterification

Rationale: Acid-catalyzed esterification is chosen over alkylation (e.g., EtI + Base) to avoid potential side reactions at the halogen sites and to simplify purification.

Reagents:

-

3-bromo-2-chlorobenzoic acid (1.0 eq)[1]

-

Ethanol (Absolute, excess as solvent)

-

Sulfuric Acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)

Step-by-Step Methodology:

-

Activation: Dissolve 10.0 g of 3-bromo-2-chlorobenzoic acid in 50 mL of absolute ethanol.

-

Catalysis: Add 0.5 mL of conc. H₂SO₄ dropwise. Alternatively, for faster kinetics, cool to 0°C, add SOCl₂ dropwise, then warm to reflux.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The acid spot (baseline/low Rf) should disappear, replaced by the ester (high Rf).

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

-

Neutralization: Dissolve residue in EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

-

Yield: Expect >90% yield of clear oil.

Visualization: Synthesis Workflow

Figure 1: Acid-catalyzed Fischer esterification pathway converting the benzoic acid precursor to the target ethyl ester.

Strategic Application: Orthogonal Cross-Coupling

The core value of this molecule is the reactivity hierarchy .

-

Site A (C3-Bromine): High reactivity toward Pd(0). Undergoes oxidative addition rapidly.

-

Site B (C2-Chlorine): Low reactivity due to the stronger C-Cl bond and steric hindrance from the adjacent ester group.

This allows researchers to perform a Chemoselective Suzuki-Miyaura Coupling at C3 without disturbing C2.

Protocol: Site-Selective Suzuki Coupling (C3-Br)

Objective: Install an aryl group at Position 3, leaving Position 2 (Cl) intact for a second diversification step.

Reagents:

-

This compound (1.0 eq)

-

Aryl Boronic Acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous)

-

Solvent: DME or Toluene/EtOH (2:1)

Methodology:

-

Degassing: Combine solvent and base in a reaction vial. Sparge with Argon for 10 mins (Critical: O₂ poisons Pd(0)).

-

Addition: Add the ester, boronic acid, and Pd catalyst under Argon flow.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Note: Do not exceed 100°C or use highly active ligands (like SPhos/XPhos) at this stage, or you risk activating the C2-Chloride.

-

-

Validation: Monitor via LC-MS. Look for the mass of [Product + H]⁺. The Chloride isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) should remain visible in the mass spectrum, confirming the Cl atom is still present.

Visualization: Orthogonal Reactivity Logic

Figure 2: Sequential functionalization strategy utilizing the reactivity difference between Aryl-Br and Aryl-Cl bonds.

Safety & Handling (SDS Summary)

-

Hazard Statements:

-

Handling: Use in a fume hood.[4] Wear nitrile gloves. The ester is lipophilic and may penetrate skin more easily than the acid.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis back to the acid.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 33124: 3-Bromo-2-chlorobenzoic acid. Retrieved January 29, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Spectroscopic Characterization of Ethyl 3-bromo-2-chlorobenzoate: A Predictive and Comparative Analysis

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 3-bromo-2-chlorobenzoate. Due to the limited availability of published experimental spectra for this specific compound, this guide employs a predictive approach grounded in the analysis of structurally analogous compounds. By examining the spectroscopic data of related molecules, we can confidently forecast the characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar halogenated benzoic acid derivatives.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound, with its substituted aromatic ring and ethyl ester moiety, give rise to a unique spectroscopic fingerprint. The relative positions of the bromine and chlorine atoms, along with the ester group, dictate the electronic environment of each nucleus and the vibrational modes of the bonds, which are key to interpreting the resulting spectra.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the ethyl group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the halogen and carbonyl substituents.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data and Interpretation

The aromatic region will display a complex splitting pattern due to the three adjacent protons on the benzene ring. The ethyl group will present a characteristic quartet and triplet. The predicted chemical shifts are based on the analysis of similar compounds such as Ethyl 3-bromobenzoate and Mthis compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8.0, 1.5 |

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.0, 1.5 |

| H-5 | 7.3 - 7.5 | Triplet (t) | ~8.0 |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 |

Causality of Predictions: The electron-withdrawing nature of the chlorine at C-2 and the bromine at C-3 will deshield the adjacent protons. H-6 is expected to be the most downfield due to the proximity to the carbonyl group and the chlorine atom. The ethyl group signals are predicted based on typical values for ethyl esters.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the halogen substituents and the ester group.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the data similarly to ¹H NMR spectra.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts are extrapolated from data for related compounds, including Mthis compound and other halogenated benzoates.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C-1 | 132 - 134 |

| C-2 | 133 - 135 |

| C-3 | 120 - 122 |

| C-4 | 135 - 137 |

| C-5 | 128 - 130 |

| C-6 | 130 - 132 |

| -OCH₂CH₃ | 61 - 63 |

| -OCH₂CH₃ | 13 - 15 |

Rationale for Predictions: The carbonyl carbon (C=O) will appear significantly downfield. The carbons directly attached to the halogens (C-2 and C-3) will have their chemical shifts influenced by the respective inductive and resonance effects. The remaining aromatic carbons will show distinct signals based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group and various vibrations of the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired from a neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Predicted IR Data and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C-O stretch (ester) | 1250 - 1300 | Strong |

| Aromatic C=C stretch | 1550 - 1600 | Medium-Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

| C-Br stretch | 500 - 650 | Strong |

Underlying Principles: The strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. The C-O stretching vibrations further confirm the presence of the ester functionality. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region and provide evidence for the halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Predicted Mass Spectrometry Data and Interpretation

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Molecular Ion Isotopic Pattern:

-

M⁺: Will show peaks at m/z corresponding to the different combinations of isotopes. The most abundant will be for C₉H₈³⁵Cl⁷⁹BrO₂.

-

M+2: Will be a combination of C₉H₈³⁷Cl⁷⁹BrO₂ and C₉H₈³⁵Cl⁸¹BrO₂.

-

M+4: Will correspond to C₉H₈³⁷Cl⁸¹BrO₂.

The relative intensities of these peaks will be a key diagnostic feature.

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

| m/z | Proposed Fragment Identity |

| M⁺ | Molecular Ion |

| M-29 | [M - C₂H₅]⁺ |

| M-45 | [M - OC₂H₅]⁺ |

| M-73 | [M - COOC₂H₅]⁺ |

| M-79/81 | [M - Br]⁺ |

| M-35/37 | [M - Cl]⁺ |

Justification: The most common fragmentation pathways for ethyl esters involve the loss of the ethoxy radical (-OC₂H₅) or the ethyl radical (-C₂H₅). Cleavage of the C-Br and C-Cl bonds is also expected, leading to fragments corresponding to the loss of a bromine or chlorine radical.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, serves as a robust framework for the identification and characterization of this molecule. Experimental verification of these predictions is recommended for definitive structural confirmation. The methodologies and interpretations outlined herein are designed to be a valuable resource for scientists engaged in the synthesis and analysis of novel halogenated aromatic compounds.

References

-

PubChem Compound Summary for Ethyl 3-bromobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for Mthis compound. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015).Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014).Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Introduction: Elucidating Molecular Structure through Nuclear Magnetic Resonance

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-bromo-2-chlorobenzoate

This compound is a polysubstituted aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrangement of its substituents is critical to its chemical reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, stands as the most powerful and definitive non-destructive analytical technique for confirming the structural identity of such molecules.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. As a senior application scientist, the following narrative is structured to move beyond a simple data report. We will delve into the causal relationships between the molecule's electronic environment and the resulting NMR signals, offering a field-proven framework for spectral interpretation that is both scientifically rigorous and practically applicable for researchers, scientists, and professionals in drug development.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique, or chemically non-equivalent, proton environments within the this compound molecule. The structure contains two distinct regions: the substituted aromatic ring and the ethyl ester chain.

-

Aromatic Region : The benzene ring has three protons, labeled Hc, Hd, and He. Each is in a unique electronic environment due to the differing proximity to the electron-withdrawing chloro, bromo, and ethyl ester substituents.

-

Aliphatic Region : The ethyl group consists of a methylene group (-CH₂-), labeled Hb, and a methyl group (-CH₃-), labeled Ha.

The relationship between these proton environments is visualized below.

Caption: Molecular structure of this compound with non-equivalent protons labeled.

Spectroscopic Principles and Signal Prediction

A ¹H NMR spectrum provides four key pieces of information for structure elucidation: the number of signals, their chemical shift (δ), their integration (area), and their multiplicity (splitting pattern).

Causality of Substituent Effects on Chemical Shift

The chemical shift of a proton is dictated by the local electron density around it. Electron-withdrawing groups (EWGs) pull electron density away from the ring, "deshielding" nearby protons and causing their signals to appear at a lower field (higher ppm value). Conversely, electron-donating groups (EDGs) "shield" protons, shifting their signals to a higher field (lower ppm).[1]

In this compound:

-

-COOEt (Ester) : A strong electron-withdrawing group through both induction and resonance.

-

-Cl (Chloro) and -Br (Bromo) : These halogens are inductively electron-withdrawing but act as weak resonance electron-donors. Their net effect is deshielding.[2] The deshielding effect is most pronounced on protons at the ortho and para positions relative to the substituent.[1]

Based on these principles, we can predict the relative positions of the aromatic signals:

-

Hc (H-4) : Positioned meta to the ester and ortho to the bromine. It will be significantly deshielded.

-

Hd (H-5) : Positioned para to the bromine and meta to the chlorine. It will experience complex deshielding effects.

-

He (H-6) : Positioned ortho to the ester group, which exerts a strong deshielding effect. This proton is expected to be the most downfield of the aromatic signals.

Protons on sp²-hybridized carbons (aromatic) appear at lower fields than those on sp³-hybridized carbons (aliphatic).[3] Therefore, the aromatic protons (Hc, Hd, He) will resonate in the typical 6.5-8.0 ppm range, while the ethyl group protons (Ha, Hb) will be upfield.[4]

Integration and Multiplicity (The n+1 Rule)

-

Integration : The area under each signal is directly proportional to the number of protons it represents. We expect an integration ratio of 3:2:1:1:1 for Ha:Hb:Hc:Hd:He.

-

Multiplicity : The signal for a given proton (or set of equivalent protons) is split into n+1 peaks, where n is the number of adjacent non-equivalent protons.

-

Ha (-CH₃) : Adjacent to the two Hb protons (n=2), so its signal will be a triplet (2+1=3).

-

Hb (-CH₂-) : Adjacent to the three Ha protons (n=3), so its signal will be a quartet (3+1=4).[5]

-

Aromatic Protons (Hc, Hd, He) : These protons exhibit more complex splitting due to coupling with their neighbors.

-

He (H-6) : Coupled to Hd (ortho-coupling, ³J ≈ 7-9 Hz). It should appear as a doublet .

-

Hd (H-5) : Coupled to He (ortho-coupling, ³J ≈ 7-9 Hz) and Hc (meta-coupling, ⁴J ≈ 2-3 Hz). It should appear as a doublet of doublets .

-

Hc (H-4) : Coupled to Hd (meta-coupling, ⁴J ≈ 2-3 Hz). It should appear as a doublet .

-

-

¹H NMR Data and Interpretation

While a definitive spectrum for this compound is not publicly indexed, we can construct a highly accurate, predictive data set based on the principles above and spectral data from close structural analogs like Ethyl 3-bromobenzoate and Methyl 3-chlorobenzoate.[6][7]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Ha | -CH₃ | ~ 1.40 | 3H | Triplet (t) | ³J = 7.1 |

| Hb | -OCH₂- | ~ 4.40 | 2H | Quartet (q) | ³J = 7.1 |

| Hc | H-4 | ~ 7.65 | 1H | Doublet (d) | ⁴J ≈ 2.0 |

| Hd | H-5 | ~ 7.35 | 1H | Doublet of Doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| He | H-6 | ~ 7.85 | 1H | Doublet (d) | ³J ≈ 8.0 |

Detailed Signal Analysis

-

Signal Ha (δ ~1.40 ppm, 3H, Triplet) : This upfield signal is characteristic of a methyl group in an ethyl ester.[5] Its integration value of 3H confirms it as the methyl group. The triplet multiplicity arises from coupling to the two adjacent methylene (Hb) protons (n=2, 2+1=3).

-

Signal Hb (δ ~4.40 ppm, 2H, Quartet) : This signal is shifted downfield relative to a typical alkane C-H bond because the methylene group is attached to an electronegative oxygen atom.[8] Its integration of 2H is consistent with a methylene group. The quartet splitting pattern is due to coupling with the three methyl (Ha) protons (n=3, 3+1=4).

-

Aromatic Signals (δ ~7.35 - 7.85 ppm) : This region contains the signals for the three aromatic protons.

-

He (δ ~7.85 ppm, 1H, Doublet) : Assigned as the most deshielded aromatic proton due to its ortho position relative to the potent electron-withdrawing ester group. It appears as a doublet because of its single ortho-coupling partner, Hd.

-

Hc (δ ~7.65 ppm, 1H, Doublet) : This proton is deshielded by the adjacent bromine atom. It appears as a doublet due to a smaller meta-coupling interaction with Hd.

-

Hd (δ ~7.35 ppm, 1H, Doublet of Doublets) : This is the most upfield of the aromatic signals. Its multiplicity as a doublet of doublets is a self-validating feature, confirming its position between two other protons. It is split once by the ortho-proton He (larger J value) and again by the meta-proton Hc (smaller J value).

-

Standard Experimental Protocol

The acquisition of a high-quality ¹H NMR spectrum is a routine but precise procedure. The protocol described here ensures reproducibility and accuracy.

Workflow for ¹H NMR Spectrum Acquisition

Caption: Standard workflow for acquiring and analyzing an NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃). CDCl₃ is often chosen for its good solubilizing power and relatively clean spectral window.

-

Add a small amount of an internal standard, Tetramethylsilane (TMS), to the solution. TMS is chemically inert and its 12 equivalent protons produce a single, sharp signal defined as 0.00 ppm, serving as the universal reference point for the chemical shift scale.[9]

-

-

NMR Tube Loading :

-

Transfer the prepared solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution height in the tube is sufficient to cover the instrument's detection coils (typically ~4-5 cm).

-

-

Instrument Setup & Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

On the instrument's console (e.g., operating on a Bruker 400 MHz spectrometer), perform standard setup procedures including locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and tuning the probe.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integrate the signals to determine the relative proton counts.

-

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that, when systematically analyzed, confirms its molecular identity. The characteristic triplet-quartet pattern of the ethyl group, combined with the distinct chemical shifts and coupling patterns of the three unique aromatic protons, serves as a definitive spectroscopic fingerprint. This guide illustrates how a foundational understanding of chemical principles—such as substituent effects and spin-spin coupling—transforms a raw spectrum into an unambiguous structural proof, an essential process in modern chemical research and development.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Quora. (2021). How is the structure of ethyl ethanoate consistent with the NMR spectrum? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-446. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for "A mild and efficient protocol for the synthesis of methyl/ethyl esters...". Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

Mass spectrometry of Ethyl 3-bromo-2-chlorobenzoate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-bromo-2-chlorobenzoate

Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a halogenated aromatic ester of interest to researchers in synthetic chemistry and drug development. As direct mass spectral data for this specific compound is not widely published, this document synthesizes foundational principles of mass spectrometry, data from analogous compounds, and established analytical protocols to present a predictive yet robust guide. We will delve into the theoretical underpinnings of ionization and fragmentation, provide a detailed experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS), and offer a thorough interpretation of the anticipated mass spectrum. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this and similar halogenated molecules, explaining not just the "how" but the critical "why" behind the analytical choices and expected outcomes.

Introduction to this compound

This compound (C₉H₈BrClO₂) is a polysubstituted aromatic compound. Its utility often lies as an intermediate or building block in the synthesis of more complex pharmaceutical and agrochemical agents. The precise characterization of such molecules is paramount, as their isomeric and structural purity directly impacts the efficacy and safety of the final products. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC, stands as a definitive tool for its structural elucidation and purity assessment.

Chemical Structure:

-

Molecular Formula: C₉H₈BrClO₂

-

Average Molecular Weight: ~263.52 g/mol

-

Monoisotopic Mass (using 12C, 1H, 79Br, 35Cl, 16O): 261.94 g/mol

The presence of both bromine and chlorine atoms imparts a highly characteristic and informative signature in the mass spectrum, which is a central theme of this guide.

Core Principles for Analyzing Halogenated Aromatic Esters

A successful mass spectrometric analysis hinges on understanding the interplay between the analyte's structure and the ionization technique. For a volatile, thermally stable compound like this compound, Electron Ionization (EI) is the method of choice.

Rationale for Electron Ionization (EI)

Electron Ionization involves bombarding the gas-phase analyte molecule with high-energy electrons (typically 70 eV). This process is energetic enough to not only eject an electron to form a molecular ion (M⁺˙) but also to induce extensive and reproducible fragmentation.[1] This fragmentation is invaluable as it provides a structural "fingerprint" of the molecule. The resulting mass spectra are highly consistent, allowing for comparison with library data and providing deep structural insights.[1]

The Definitive Isotopic Signature of Bromine and Chlorine

A key feature in the mass spectrum of any compound containing bromine or chlorine is the presence of distinct isotopic patterns. Mass spectrometers can easily distinguish between isotopes, which are atoms of the same element with different numbers of neutrons and thus different masses.

-

Chlorine: Naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (or 75.8% to 24.2%).[2] This results in any chlorine-containing fragment appearing as a pair of peaks separated by 2 m/z units, with the second peak (the "M+2" peak) having about one-third the intensity of the first.[3]

-

Bromine: Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.7% to 49.3%).[2][4] Consequently, any bromine-containing fragment will appear as a pair of peaks of nearly equal intensity, also separated by 2 m/z units.[3][4]

For this compound, which contains one of each halogen, the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4, arising from the different combinations of these isotopes. The expected pattern is a powerful diagnostic tool.

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Intensity |

| [M]⁺˙ | C₉H₈⁷⁹Br³⁵ClO₂ | 262 | 100% (Reference) |

| [M+2]⁺˙ | C₉H₈⁸¹Br³⁵ClO₂ / C₉H₈⁷⁹Br³⁷ClO₂ | 264 | ~131% |

| [M+4]⁺˙ | C₉H₈⁸¹Br³⁷ClO₂ | 266 | ~32% |

| Caption: Predicted isotopic cluster for the molecular ion of this compound. |

Common Fragmentation Pathways for Aromatic Esters

Aromatic esters undergo characteristic fragmentation patterns under EI conditions. The stable aromatic ring and the carbonyl group are the primary drivers of these pathways.

-

α-Cleavage (Alpha-Cleavage): The most favorable fragmentation for esters is the cleavage of the bond alpha to the carbonyl group. For ethyl esters, this involves the loss of the ethoxy radical (•OCH₂CH₃), resulting in the formation of a stable acylium ion (benzoyl cation).[5] This is often the base peak in the spectrum.

-

Loss of Alkene (McLafferty Rearrangement): If there is a hydrogen atom on the gamma-carbon of the alkyl chain, a rearrangement can occur leading to the loss of a neutral alkene molecule. For an ethyl ester, this results in the loss of ethene (C₂H₄).[6]

-

Cleavage within the Aromatic Ring: The stable aromatic ring itself is less prone to fragmentation but can lose substituents or undergo ring cleavage after initial fragmentation events.[6]

Experimental Workflow: GC-MS Analysis

Gas Chromatography is the ideal separation technique for this analyte, providing separation from solvents and potential impurities before introduction into the mass spectrometer.[7][8]

Overall Experimental Logic

The workflow is designed to ensure the analyte is cleanly separated, efficiently ionized, and its fragments accurately detected. The sample is first diluted in a volatile solvent, injected into the GC where it is vaporized and separated on a capillary column, and then introduced directly into the EI source of the mass spectrometer.

Caption: A typical GC-MS workflow for the analysis of a semi-volatile organic compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed for reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane in a 2 mL autosampler vial.[8]

-

Cap the vial immediately to prevent solvent evaporation.

-

-

Instrumentation:

-

A standard Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an Electron Ionization (EI) source is required.[8]

-

-

GC-MS Parameter Setup:

-

The following table outlines a robust starting point for the analytical parameters. These should be optimized for the specific instrumentation in use.

-

| Parameter | Recommended Setting | Rationale |

| GC Inlet | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte. A split ratio (e.g., 50:1) prevents column overloading. |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas that provides good chromatographic efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for a wide range of semi-volatile organic compounds.[9] |

| Oven Program | Start at 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | A temperature ramp ensures good separation from other components and sharp peak shapes.[8] |

| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |

| MS Source | Electron Ionization (EI), 230°C | Standard ionization for creating reproducible fragmentation.[10] |

| Ionization Energy | 70 eV | The industry standard for generating comparable library spectra.[1] |

| Mass Analyzer | Quadrupole | A common mass filter providing unit mass resolution. |

| Scan Range | 40 - 400 m/z | Covers the expected molecular ion and key fragment masses.[9] |

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

-

Compare the acquired spectrum to the predicted fragmentation pattern and isotopic distributions.[7]

-

Interpreting the Mass Spectrum of this compound

The interpretation of the mass spectrum is a deductive process, starting from the highest m/z values and identifying logical losses to build a picture of the molecule's structure.

The Molecular Ion ([M]⁺˙) Cluster

The highest mass region of the spectrum should display the characteristic cluster predicted in Section 2.2, with peaks around m/z 262, 264, and 266 . The presence and relative intensities of this cluster are the strongest evidence for the elemental composition of the molecule, confirming the presence of one bromine and one chlorine atom.

Key Fragmentation Ions and Mechanisms

The primary fragmentation will be driven by the stability of the resulting ions. The most anticipated fragmentation is the loss of the ethoxy radical.

Caption: Primary fragmentation via α-cleavage to form the stable benzoyl cation.

-

Formation of the Benzoyl Cation ([M - 45]⁺): The most intense peak in the spectrum is expected to be the 3-bromo-2-chlorobenzoyl cation. This results from the loss of the ethoxy radical (•OC₂H₅, mass 45).

-

Expected m/z: The primary ion (containing ⁷⁹Br and ³⁵Cl) will be at m/z 217 .

-

Isotopic Pattern: This fragment will also exhibit a Br/Cl isotopic cluster at m/z 217, 219, and 221 . The observation of this cluster is a powerful confirmation of this fragmentation pathway.

-

A secondary, but common, fragmentation pathway for ethyl esters is the loss of ethene.

Caption: Secondary fragmentation via McLafferty rearrangement.

-

Loss of Ethene ([M - 28]⁺˙): A McLafferty rearrangement will lead to the loss of a neutral ethene molecule (C₂H₄, mass 28), resulting in a radical cation of 3-bromo-2-chlorobenzoic acid.

-

Expected m/z: A cluster of peaks around m/z 234, 236, and 238 . The intensity of this peak is typically lower than that of the benzoyl cation.

-

Summary of Predicted Key Ions

| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Structure | Fragmentation Pathway | Significance |

| 262 | [C₉H₈BrClO₂]⁺˙ | Molecular Ion | Confirms molecular weight and elemental composition (with M+2, M+4). |

| 234 | [C₇H₄BrClO₂]⁺˙ | [M - C₂H₄]⁺˙ | Characteristic of ethyl esters (McLafferty Rearrangement). |

| 217 | [C₇H₃BrClO]⁺ | [M - •OC₂H₅]⁺ | Likely Base Peak. Confirms the aromatic ester structure via α-cleavage. |

| 182 | [C₇H₃BrO]⁺ | [M - •OC₂H₅ - Cl]⁺ | Loss of chlorine from the benzoyl cation. |

| 138 | [C₆H₃Br]⁺˙ | [M - •OC₂H₅ - Cl - CO]⁺˙ | Loss of CO from the m/z 182 fragment. |

Advanced Topics & Troubleshooting

-

High-Resolution Mass Spectrometry (HRMS): While the isotopic patterns provide strong evidence for the elemental composition, they are not definitive. HRMS can measure m/z values to four or more decimal places, allowing for the unambiguous determination of the elemental formula for the molecular ion and its fragments, thereby confirming the structure with a much higher degree of confidence.

-

Ortho Effects: In some substituted aromatic compounds, interactions between adjacent groups can lead to unique fragmentation pathways, such as the loss of HCl.[11] While the primary pathways described above are most probable, analysts should be aware of the potential for minor, structurally informative peaks resulting from such effects.

-

Troubleshooting: If the molecular ion is weak or absent, it may indicate thermal degradation in the GC inlet. Lowering the inlet temperature can sometimes mitigate this issue. If unexpected peaks are present, they may arise from impurities in the sample or column bleed from the GC.

Conclusion

The mass spectrometric analysis of this compound is a prime example of how fundamental principles can be applied to deduce the structure of a complex molecule. The key to a successful interpretation lies in recognizing the unmistakable isotopic signatures imparted by the two halogen atoms. The predictable fragmentation of the aromatic ester moiety, primarily through α-cleavage to form a stable benzoyl cation, provides a clear and reproducible fingerprint. By employing the GC-MS workflow detailed in this guide, researchers can reliably confirm the identity and purity of this compound, ensuring the integrity of their synthetic and developmental endeavors.

References

-

SIELC Technologies. (2018). Ethyl 3-bromobenzoate. Retrieved from [Link]

-

North, M. [North Carolina State University]. (2018, January 1). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Adewole, E., Adebayo, A. H., & Kpomah, E. D. (2020). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. Retrieved from [Link]

-

mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Retrieved from [Link]

-

Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromobenzoate. Retrieved from [Link]

-

Chemistry PERCEPTION. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

-

Chappell, M. D., & Milligan, D. B. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Todua, N. G., & Mikaia, A. I. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino. Benzoic Acids. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Corinti, D. (2018). Why chlorine and bromine shows M+4 and M+6 peaks in mass spectrum?. ResearchGate. Retrieved from [Link]

-

Chappell, M. D., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. massbank.eu [massbank.eu]

- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of Ethyl 3-Bromo-2-chlorobenzoate: A Technical Guide for Researchers

Introduction: In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules that drive advancements in pharmaceuticals and materials science. Ethyl 3-bromo-2-chlorobenzoate, a dihalogenated benzoic acid derivative, has emerged as a versatile and highly valuable building block. Its unique substitution pattern, featuring two distinct halogen atoms and an ester moiety, offers a rich platform for a variety of selective chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed methodologies for its application in sophisticated synthetic endeavors.

Synthesis of this compound

The reliable synthesis of this compound is the foundational step for its utilization. A common and efficient laboratory-scale preparation involves the esterification of the commercially available 3-bromo-2-chlorobenzoic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-chlorobenzoic acid (1.0 eq).

-

Solvent and Catalyst: Add a significant excess of absolute ethanol (e.g., 10-20 eq), which serves as both the solvent and the reactant. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or p-toluenesulfonic acid (PTSA).

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Regioselective Cross-Coupling Reactions: Harnessing Halogen Reactivity

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > OTf > Cl. This predictable trend allows for the selective functionalization at the more reactive C-Br bond at the 3-position, while leaving the C-Cl bond at the 2-position intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction can be controlled to selectively form a biaryl linkage at the 3-position.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition of the aryl halide to the palladium(0) center, which is typically the rate-determining step. The base is required to activate the boronic acid for transmetalation.[1] An aqueous mixture of solvents is often used to ensure the solubility of both the organic substrate and the inorganic base.

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, commonly a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 3-aryl-2-chlorobenzoate product.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~88 |

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.[2]

Causality Behind Experimental Choices: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a suitable ligand like XPhos or RuPhos (2-4 mol%), and a strong base like NaOtBu (1.5-2.0 eq).

-

Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture to 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[3]

Causality Behind Experimental Choices: The copper(I) co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide byproduct.

-

Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like THF or DMF. Add the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), a copper(I) salt like CuI (1-5 mol%), and an amine base (e.g., triethylamine, 2.0-3.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash, dry, and concentrate the organic extracts. Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions exploit the greater reactivity of the C-Br bond, the C-Cl bond can be targeted through nucleophilic aromatic substitution (SₙAr), particularly when the aromatic ring is activated by electron-withdrawing groups. The ester group in this compound provides some electron-withdrawing character, which can facilitate SₙAr reactions at the 2-position, especially with strong nucleophiles under forcing conditions.[4]

Causality Behind Experimental Choices: SₙAr reactions are favored by strong nucleophiles and polar aprotic solvents that can stabilize the charged Meisenheimer intermediate. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate through resonance.[5]

Visualization: SₙAr Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Reduction Reactions

The selective reduction of one of the halogen atoms or the ester group in this compound can provide access to further synthetic intermediates.

Selective Dehalogenation

Catalytic hydrogenation can be employed for the selective removal of the bromo substituent, given that the C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate. Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).

-

Reaction Conditions: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Reduction of the Ester Group

The ethyl ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by hydrosilylation.[6] This transformation is useful for introducing a hydroxymethyl group.

Applications in Drug Discovery and Materials Science

This compound and its derivatives are key intermediates in the synthesis of a range of biologically active molecules and functional materials. The ability to selectively introduce different functionalities at the 2- and 3-positions makes it a valuable scaffold for building molecular complexity. For instance, related bromo-chlorobenzoic acids are used in the synthesis of antidiabetic drugs.[7]

Visualization: Synthetic Utility Workflow

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. The predictable and distinct reactivity of its two halogen substituents under different reaction conditions allows for a high degree of control in the construction of complex molecular architectures. This guide has provided a comprehensive overview of its key transformations, grounded in mechanistic understanding and supplemented with practical experimental protocols. By leveraging the methodologies outlined herein, researchers can effectively harness the synthetic potential of this valuable intermediate to advance their research in drug discovery and materials science.

References

-

Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

-

Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2009). PMC - NIH. [Link]

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2020). PMC - NIH. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2020). PMC - NIH. [Link]

-

Selective coupling reaction of arylboronic acid with 1-bromo-3-(chloromethyl)benzene a. ResearchGate. [Link]

-

Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (2011). ResearchGate. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. ResearchGate. [Link]

-

Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. [Link]

- A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.

-

Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. (2009). PMC - NIH. [Link]

-

Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes. SciSpace. [Link]

-

Advancing API Synthesis. Pharmaceutical Technology. [Link]

-

Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (2011). ResearchGate. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). NIH. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates. (2024). Industrial Chemistry & Materials (RSC Publishing). [Link]

-

Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. (2019). MDPI. [Link]

-

Mechanistic studies on B−O bonding experiments. ResearchGate. [Link]

-

HETEROCYCLES, Vol. 78, No. 1, 2009. HETEROCYCLES. [Link]

-

Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. (2020). PMC - NIH. [Link]

-

Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and. (2020). American Chemical Society. [Link]

-

Palladium-catalyzed Chlorocarbonylation of Aryl (pseudo)Halides through in situ Generation of Carbon Monoxide. ETH Zürich. [Link]

- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

HeteroCycles. HeteroCycles. [Link]

-

Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Organic Chemistry Portal. [Link]

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Handling of Ethyl 3-bromo-2-chlorobenzoate

[1]

Executive Physicochemical Summary

This compound acts as a lipophilic, electrophilic building block.[1] Its solubility behavior is governed by the interplay between the hydrophobic halogenated aromatic core and the moderately polar ethyl ester motif.

-

Chemical Structure: Benzoic acid, 3-bromo-2-chloro-, ethyl ester[1]

-

Molecular Formula: C

H -

Molecular Weight: 263.51 g/mol

-

Physical State: Typically a clear to pale yellow liquid or low-melting solid (dependent on purity and ambient temperature; isomeric analogs like ethyl 3-bromobenzoate are liquids).[1]

-

Primary Solvation Mechanism: Dipole-dipole interactions (ester carbonyl) and London dispersion forces (halogenated ring).

Solubility Landscape

The following data aggregates experimental observations from structural analogs (e.g., ethyl 3-bromobenzoate, ethyl 2-chlorobenzoate) and calculated partition coefficients (cLogP ~3.8–4.2).

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | High affinity due to polarizability of Cl/Br substituents.[1] | Extraction, Transfer |

| Esters | Ethyl Acetate (EtOAc) | Excellent (>100 mg/mL) | "Like dissolves like"; compatible dipole moments. | Extraction, Chromatography |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Oxygen lone pairs solvate the electron-deficient aromatic ring.[1] | Reaction Medium (Grignard/Suzuki) |

| Dipolar Aprotic | DMSO, DMF, DMAc | High | Strong solvation of the ester carbonyl; disrupts lattice energy. | S |

| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, but potential for transesterification at high T/pH.[1] | Recrystallization (if solid) |

| Alkanes | Hexanes, Heptane | Moderate | Soluble at RT; solubility drops significantly at -20°C. | Precipitant, Chromatography Eluent |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; no H-bond donors.[1] | Washing phase (impurity removal) |

Expert Insight: The Ortho-Effect

The 2-chloro substituent provides significant steric bulk ortho to the ester.[1] This prevents planar stacking of the molecules, generally increasing solubility in organic solvents compared to the non-substituted analog. However, it also reduces the rate of hydrolysis, making the compound relatively stable in biphasic aqueous washes (e.g., NaHCO

Critical Workflows: Solvation & Purification[3][4][5]

Workflow A: Reaction Solvent Selection (Self-Validating)

When utilizing this compound in transition-metal catalyzed cross-couplings (e.g., reacting the 3-bromo position), solvent choice dictates catalyst turnover.[1]

Protocol:

-

Screening: Dissolve 50 mg in 0.5 mL of 1,4-Dioxane (anhydrous).

-

Validation Check: Solution must be clear. If turbidity exists, filter through a 0.45 µm PTFE filter.

-

Degassing: Sparge with Argon for 10 minutes. Note: Halogenated benzoates are stable to sparging but sensitive to moisture if strong bases (e.g., KOtBu) are used.[1]

Workflow B: Purification via Liquid-Liquid Extraction (LLE)

Since the compound is water-insoluble, LLE is the primary method for isolation from crude reaction mixtures.[1]

Step-by-Step Methodology:

-

Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc) (3x reaction volume).

-

Wash 1 (Acidic/Neutral): Wash organic layer with 1M HCl or Water to remove amine bases or inorganic salts.

-

Wash 2 (Basic - Critical): Wash with Saturated NaHCO

.-

Causality: This removes any hydrolyzed 3-bromo-2-chlorobenzoic acid byproduct, which dissolves in the aqueous layer as the carboxylate salt.[1]

-

Validation: Acidify a small aliquot of the aqueous wash. If precipitate forms, hydrolysis occurred.

-

-

Drying: Dry over anhydrous MgSO

(Magnesium Sulfate). -

Concentration: Rotary evaporate at 40°C / 20 mbar.

Visualized Decision Pathways

Diagram 1: Solvent Selection Logic

This decision tree aids in selecting the optimal solvent based on the intended chemical operation.

Caption: Solvent selection logic based on thermal requirements and phase separation needs.

Diagram 2: Purification & Isolation Workflow

This flow details the isolation of the ester from a crude reaction mixture, highlighting impurity removal.

Caption: Standard Liquid-Liquid Extraction (LLE) workflow for isolating lipophilic benzoate esters.

References

-

PubChem. (2025).[2][3][4][5] this compound (Compound). National Library of Medicine. Available at: [Link](Note: General compound entry for structure verification).

-

Google Patents. (2018). CN108250060A - Synthetic method of 5-bromo-2-chlorobenzoic acids.[1] Available at: (Cited for synthesis and purification logic of the parent acid).

Sources

- 1. ETHYL 3-BROMOBENZOATE | 24398-88-7 [chemicalbook.com]

- 2. Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]